4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is a quinoline derivative known for its significant pharmaceutical and biological activities. Quinoline derivatives are widely studied due to their diverse applications in medicinal chemistry, including antibacterial, antiviral, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate aniline derivatives with ethyl cyanoacetate, followed by various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts and specific solvents to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives with enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibacterial, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with DNA replication, leading to its antibacterial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: Known for their antibacterial properties.
6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives: Studied for their analgesic properties
Uniqueness
4-hydroxy-6-methoxy-N-(4-sulfamoylphenyl)quinoline-3-carboxamide is unique due to its specific functional groups, which confer distinct biological activities. Its combination of hydroxyl, methoxy, and sulfamoylphenyl groups enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C17H15N3O5S |
---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
6-methoxy-4-oxo-N-(4-sulfamoylphenyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O5S/c1-25-11-4-7-15-13(8-11)16(21)14(9-19-15)17(22)20-10-2-5-12(6-3-10)26(18,23)24/h2-9H,1H3,(H,19,21)(H,20,22)(H2,18,23,24) |
InChI-Schlüssel |
XAJLRNUAOIBOOW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.